molecular formula C7H13Cl2N3 B1377140 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride CAS No. 1423033-65-1

3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1377140
CAS No.: 1423033-65-1
M. Wt: 210.1 g/mol
InChI Key: XFALOFIYLMISQH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it may undergo in biological systems or in the environment .


Physical and Chemical Properties Analysis

Physical properties can include melting point, boiling point, solubility, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,4-Triazole derivatives are crucial in organic and pharmaceutical chemistry due to their versatility in synthesis and a wide range of biological activities. Advances in the synthesis of these compounds involve eco-friendly procedures, emphasizing the importance of green chemistry principles. These methods aim for higher yields, shorter reaction times, and minimal environmental impact, utilizing microwave irradiation and eco-friendly catalysts (de Souza et al., 2019)(de Souza et al., 2019).

Biological Activities and Pharmaceutical Applications

1,2,4-Triazole derivatives display a broad spectrum of biological activities, making them valuable in drug discovery and development. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral, and anticancer properties. Recent reviews and studies highlight the ongoing research into new triazole derivatives as potential therapeutic agents, with a focus on their pharmacological significance and innovative strategies for accessing new triazole-containing scaffolds (Nasri et al., 2021)(Nasri et al., 2021).

Applications in Material Science

The unique properties of 1,2,4-triazole derivatives are also explored in material science, particularly in the development of proton-conducting membranes for fuel cells. These membranes, based on 1,2,4-triazole, exhibit high thermal and electrochemical stability, high ionic conductivity under anhydrous conditions, and significant mechanical strength. Such characteristics are essential for high-temperature fuel cell applications, demonstrating the potential of triazole derivatives in renewable energy technologies (Prozorova & Pozdnyakov, 2023)(Prozorova & Pozdnyakov, 2023).

Mechanism of Action

For drugs or biologically active compounds, the mechanism of action refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This section would include information on the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures .

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-4-propyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c1-3-4-11-6(2)9-10-7(11)5-8;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALOFIYLMISQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride

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